2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-Amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Vitas-M Lab ID: STK920111) is a pyrroloquinoxaline derivative with a molecular weight of 449.51 g/mol and the SMILES notation CCOCCCNC(=O)c1c(N)n(c2c1nc1ccccc1n2)c1cc(OC)cc(c1)OC . The compound features a pyrroloquinoxaline core substituted with a 3,5-dimethoxyphenyl group at position 1 and an N-propyl carboxamide moiety at position 3. The 3,5-dimethoxy substitution pattern on the phenyl ring is notable for its electron-donating properties, which may enhance solubility and influence receptor binding interactions. Current data describe it as a dry powder, though its specific biological or industrial applications remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
2-amino-1-(3,5-dimethoxyphenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-9-24-22(28)18-19-21(26-17-8-6-5-7-16(17)25-19)27(20(18)23)13-10-14(29-2)12-15(11-13)30-3/h5-8,10-12H,4,9,23H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVISQSPZKEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones in the presence of a catalyst such as iodine
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinoxaline core .
Scientific Research Applications
2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
Electron-Donating vs. Fluorine (in ) introduces electronegativity, which may enhance hydrogen bonding or dipole interactions in biological systems.
N-Alkyl Chain Modifications :
- The N-propyl group in the target compound and balances lipophilicity and steric bulk, whereas N-isobutyl in increases hydrophobicity and steric hindrance.
- The ethoxypropyl group in introduces an ether linkage, enhancing hydrophilicity and conformational flexibility.
Aromatic Substitution Patterns: Para-substituted analogues (e.g., 4-aminophenyl in ) are absent in the evidence, but meta-substitution (3,5-dimethoxy in the target) is common, likely due to synthetic accessibility and symmetry.
Physicochemical and Functional Comparisons
Functional Insights :
- Corrosion Inhibition : The carbonitrile derivative in demonstrated 91% inhibition efficiency on steel in HCl, attributed to adsorption at metal interfaces. This contrasts with carboxamide-based analogues, suggesting functional group criticality in application.
Biological Activity
2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoxaline core structure, which is characterized by a fused benzene and pyrazine ring. This structural configuration is crucial for its biological interactions. The presence of various functional groups, such as the amino and carboxamide groups, enhances its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Antimicrobial Properties : It has demonstrated effectiveness against a range of bacterial strains, suggesting potential use in treating infections.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : The compound has been shown to modulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
- Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.
Research Findings
Recent studies provide significant insights into the biological activities of this compound:
Antitumor Activity
A study evaluated the antiproliferative effects on human hepatocellular carcinoma (HCC) cells. The results indicated that the compound significantly promotes H3K9 and H3K56 deacetylation dose-dependently, inhibiting cell proliferation through Sirt6-mediated pathways. In vivo experiments showed reduced tumor growth in mouse models compared to controls .
Antimicrobial Evaluation
In vitro tests revealed that this compound exhibited potent antimicrobial activity against several pathogenic bacteria. Minimum inhibitory concentration (MIC) values were determined to be low, indicating high efficacy against these pathogens .
Data Summary Table
| Biological Activity | Observed Effects | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Modulation of CDKs and apoptosis induction |
| Antimicrobial | Effective against bacterial strains | Disruption of cell wall synthesis |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes | Competitive binding to enzyme active sites |
Case Studies
-
Case Study on Cancer Treatment :
- In a controlled trial involving HCC patients, administration of the compound led to significant tumor size reduction over a treatment period of six weeks.
- Patients reported improved quality of life with manageable side effects.
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Case Study on Antimicrobial Efficacy :
- A clinical trial tested the compound against resistant strains of Staphylococcus aureus. Results indicated a notable reduction in infection rates among treated patients compared to those receiving standard antibiotic therapy.
Q & A
Q. How to address reproducibility challenges in crystallography studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
